Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate
Description
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate is a bicyclic organic compound featuring a cyclopentene ring substituted with an amine group at the 4-position and a tert-butyl ester at the 1-position. This compound is primarily utilized in pharmaceutical and chemical research as a versatile intermediate, particularly in the synthesis of enantiomerically pure molecules due to its stereochemical rigidity . Its tert-butyl carbamate (Boc) group enhances stability under basic conditions, making it suitable for multi-step synthetic protocols.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl 4-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h4-5,7-8H,6,11H2,1-3H3 |
InChI Key |
OYSDGVILQVXGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclopentene Core
The core structure, 4-aminocyclopent-2-ene-1-carboxylate, can be synthesized via enzymatic resolution or chemical synthesis routes. A notable method involves the enzymatic hydrolysis of diastereomeric esters derived from cyclopentene derivatives. For instance, a study reported the use of Candida rugosa lipase to selectively hydrolyze diastereomeric esters, yielding the trans isomer, which is crucial for subsequent steps (see,).
Protection of the Amino Group with Boc
The amino group at the 4-position is protected using tert-butyl dicarbonate (Boc anhydride). This step is typically performed by reacting the free amino-cyclopentene derivative with Boc anhydride in the presence of a base such as triethylamine, in an aprotic solvent like dichloromethane or methanol. This protection step stabilizes the amino group for further synthetic modifications and prevents undesired side reactions.
Key Reaction Steps and Conditions
Research Outcomes and Data Tables
Enzymatic Resolution Efficiency
| Enzyme | Selectivity | Conversion Rate | Yield | References |
|---|---|---|---|---|
| Candida rugosa lipase | High for trans-isomer | ~85% | ~70% | , |
This enzyme exhibits high stereoselectivity, enabling efficient separation of desired isomers, which is critical for the synthesis of biologically active derivatives.
Yield and Purity Data
| Step | Typical Yield | Purity | Analytical Method | References |
|---|---|---|---|---|
| Hydrolysis | 85-90% | >98% enantiomeric purity | GC-MS, NMR | , |
| Boc protection | 90-95% | >99% | NMR, IR |
Advanced Synthesis Techniques
Recent advancements include the use of enzymatic hydrolysis for stereoselectivity, which significantly improves the enantiomeric purity of the product. The process involves:
- Starting with diastereomeric ester mixtures.
- Employing Candida rugosa lipase for selective hydrolysis.
- Extracting and purifying the trans-isomer via chromatography.
This method ensures high stereoselectivity and minimizes racemization, which is essential for pharmaceutical applications.
Chemical Reactions Analysis
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur, especially at the amino group, using various reagents.
Common reagents and conditions used in these reactions include bases like imidazole, solvents such as methylene chloride, and electrophiles like dimethylformamide (DMF) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of biologically active natural products.
Biology: The compound’s unique structure makes it useful in various biological studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a reactant in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on molecular features, reactivity, and applications:
Table 1: Structural and Functional Group Comparisons
Key Comparisons
Reactivity and Stability
- The tert-butyl ester in the target compound confers resistance to nucleophilic attack compared to the methyl ester in 1012341-48-8, which is more labile under basic conditions .
- The carboxylic acid derivative (Example 24) exhibits higher polarity and acidity (pKa ~4-5) than esters, enabling distinct reactivity in coupling reactions .
- Hydroxymethyl-substituted analogs (e.g., 146307-51-9) may participate in hydrogen bonding, influencing crystallinity and solubility .
Synthetic Utility
- The target compound’s Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), whereas the methyl ester in 1012341-48-8 requires saponification for further functionalization .
- Carboxylic acid derivatives (Example 24) serve as precursors for amide bond formation, critical in peptide mimetics .
Physicochemical Properties
- Solubility : The tert-butyl ester enhances lipophilicity compared to carboxylic acid or hydroxymethyl analogs, impacting bioavailability in drug design .
- Thermal Stability : Tert-butyl esters generally decompose above 200°C, while methyl esters degrade at lower temperatures (~150°C) .
Table 2: Hazard and Handling Comparison
Biological Activity
Tert-butyl 4-aminocyclopent-2-ene-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 227.26 g/mol. This compound features a cyclopentene structure with a tert-butyl group and an amino group, which may enhance its reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors. The compound's structural characteristics allow it to engage in specific interactions that could modulate biological pathways, making it a candidate for further pharmacological studies.
Potential Targets:
- Enzymes: The compound has been explored for its ability to inhibit certain enzymes involved in cancer biology, particularly E1 activating enzymes that regulate cell proliferation.
- GABA Receptors: There is emerging evidence suggesting that related compounds can modulate GABA(A) receptors, which are crucial for neurotransmission and have implications in anxiety and sedative effects .
Case Studies
- Inhibition of E1 Activating Enzymes:
- GABA(A) Receptor Modulation:
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including:
- Boc Protection: The tert-butoxycarbonyl (Boc) protecting group is commonly used to facilitate further functionalization during synthesis.
- Enzyme-Catalyzed Reactions: Utilizing enzymes such as Candida rugosa lipase allows for selective hydrolysis and high-purity isolation of the desired isomer, enhancing the compound's bioavailability .
Comparative Analysis with Similar Compounds
The following table summarizes key structural and activity-related features of this compound compared to similar compounds:
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | N/A | 227.26 g/mol | Potential E1 enzyme inhibitor, GABA receptor modulator |
| (1S,4R)-4-(tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid | 151907-80-1 | N/A | Similar enzyme inhibition properties |
| trans-4-(Boc-Amino)cyclohexanecarboxylic acid | 53292-89-0 | N/A | GABA receptor interactions |
Future Directions in Research
Ongoing research aims to optimize the synthetic routes for this compound to enhance selectivity and reduce toxicity profiles. The exploration of its efficacy against various diseases linked to abnormal cell proliferation remains a priority, particularly in cancer therapy.
Q & A
Q. What synthetic routes are commonly employed for tert-butyl 4-aminocyclopent-2-ene-1-carboxylate, and how do reaction parameters influence yield?
The compound can be synthesized via carbamate protection strategies using tert-butyl groups, which are introduced under mild conditions (e.g., Boc anhydride in basic media). Reaction temperature and catalyst selection significantly impact yield; for example, lower temperatures (0–5°C) minimize side reactions during cyclopentene ring functionalization. Post-synthesis purification often involves column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. The tert-butyl group’s stability under acidic or basic conditions must be considered to avoid premature deprotection .
Q. Which spectroscopic techniques are optimal for structural characterization, and how are discrepancies between NMR and X-ray data resolved?
1H/13C NMR and IR spectroscopy are standard for functional group identification. For stereochemical confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural data. Discrepancies in NMR vs. crystallographic data (e.g., unexpected diastereomer ratios) may arise from dynamic effects in solution, requiring variable-temperature NMR or DFT calculations to resolve .
Q. How can the tert-butyl group be selectively removed, and what methods confirm complete deprotection?
Deprotection is achieved under acidic conditions (e.g., TFA in DCM at 0°C) to preserve the cyclopentene ring’s integrity. Reaction progress is monitored via TLC or LC-MS. Post-deprotection, 1H NMR should show the disappearance of the tert-butyl singlet (~1.4 ppm), while mass spectrometry confirms the molecular weight reduction of 100 g/mol (loss of C4H9O2) .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and light. Stability assessments via periodic HPLC analysis are advised to detect degradation products .
Advanced Research Questions
Q. How do computational models (e.g., QSPR, DFT) predict the compound’s solubility and reactivity in diverse solvents?
Quantum chemistry-based QSPR models (e.g., CC-DPS) correlate molecular descriptors (e.g., logP, dipole moment) with solubility trends. DFT calculations (B3LYP/6-31G*) model transition states in reactions involving the aminocyclopentene moiety, guiding solvent selection (e.g., polar aprotic solvents enhance nucleophilic reactivity) .
Q. What experimental approaches mitigate pH-dependent decomposition of the amino group in aqueous media?
Buffered solutions (pH 6–8) stabilize the amino group. Kinetic studies using UV-Vis spectroscopy reveal decomposition pathways (e.g., oxidation at pH > 9). Chelating agents (e.g., EDTA) can suppress metal-catalyzed degradation in biological assays .
Q. How does the tert-butyl group influence regioselectivity in catalytic cycloaddition reactions?
Steric hindrance from the tert-butyl group directs electrophilic attacks to the less-substituted carbon of the cyclopentene ring. Comparative studies with methyl or hydrogen substituents (via Hammett plots) quantify electronic effects. Reaction monitoring via in situ IR spectroscopy validates mechanistic hypotheses .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Discrepancies may arise from trace metal impurities or solvent coordination effects. Rigorous catalyst screening (e.g., Pd vs. Cu systems) with controlled glovebox conditions (O2 < 0.1 ppm) reduces variability. Kinetic profiling (e.g., Eyring analysis) identifies rate-limiting steps .
Q. How are conformational dynamics of the cyclopentene ring studied under thermal stress?
Variable-temperature NMR (25–100°C) and molecular dynamics simulations track ring puckering transitions. Activation energies for chair-boat interconversion are derived from Arrhenius plots. Thermal gravimetric analysis (TGA) coupled with mass spectrometry detects decomposition thresholds .
Q. What role does the amino group play in modulating biological activity, and how is this assessed in vitro?
The amino group enhances hydrogen-bonding interactions with target proteins (e.g., kinases). Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., N-methylated derivatives) and testing via fluorescence polarization assays. Molecular docking (AutoDock Vina) predicts binding modes, validated by X-ray co-crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
